

1-methyl-5-nitro-1H-indole-2-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 1-methyl-5-nitro-1H-indole-2-carboxylic acid

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An In-Depth Technical Guide to the Chemical Properties of **1-methyl-5-nitro-1H-indole-2-carboxylic acid**

Introduction

1-methyl-5-nitro-1H-indole-2-carboxylic acid is a heterocyclic organic compound featuring a substituted indole core. The structure is characterized by three key functional modifications to the parent indole-2-carboxylic acid scaffold: an N-methylation at position 1, a nitro group (-NO₂) at position 5, and a carboxylic acid (-COOH) at position 2. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the indole ring system, while the carboxylic acid provides a handle for further chemical derivatization, such as amide or ester formation.

This combination of features makes it a valuable building block in medicinal chemistry and materials science. The broader family of nitroindole carboxylic acids has been investigated for various biological activities, including as enzyme inhibitors.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization for researchers and scientists in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structural formula of **1-methyl-5-nitro-1H-indole-2-carboxylic acid** is $C_{10}H_8N_2O_4$.^{[2][3]}

The molecule consists of a bicyclic indole ring system where the pyrrole nitrogen is methylated. A strongly electron-withdrawing nitro group is attached to the C5 position of the benzene ring, and a carboxylic acid group is present at the C2 position of the pyrrole ring.

Physicochemical Data Summary

The fundamental physicochemical properties of the compound are summarized in the table below. These properties are essential for its handling, purification, and application in synthetic protocols.

Property	Value	Reference
CAS Number	71056-94-5	[2]
Molecular Formula	$C_{10}H_8N_2O_4$	[2][3]
Molecular Weight	220.18 g/mol	[2][3]
Appearance	White to yellow precipitate/solid (inferred)	[2]
Solubility	Soluble in ethyl acetate (EtOAc) and Dimethyl sulfoxide (DMSO)	[2]
Monoisotopic Mass	220.0484 Da	[4]

Synthesis and Purification

The synthesis of **1-methyl-5-nitro-1H-indole-2-carboxylic acid** is typically achieved through the N-methylation of its precursor, 5-nitro-1H-indole-2-carboxylic acid ethyl ester.^[2] This process involves deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.

Synthetic Pathway Overview

The key transformation is the selective methylation of the nitrogen at the 1-position of the indole ring. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the N-H of the indole precursor. This step is critical as it generates the highly nucleophilic indole anion. The subsequent addition of an electrophilic methyl source, such as iodomethane (methyl iodide), results in the formation of the N-C bond. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) to ensure the solubility of the reactants and facilitate the reaction. A simultaneous hydrolysis of the ethyl ester to the carboxylic acid occurs, which is finalized by an acidic workup.[2]

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[2]

Step 1: Deprotonation

- Dissolve 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol, 234 mg) in DMF (2 ml).
- Add Sodium Hydride (NaH) (1.4 mmol, 32 mg) as a suspension.
- Stir the mixture at room temperature for approximately 10 minutes. The formation of the sodium salt of the indole can be observed.

Step 2: N-Methylation

- Add Iodomethane (1.2 mmol, 170 mg) dropwise to the reaction mixture.
- Allow the solution to stir for 1 hour at room temperature to ensure complete methylation.

Step 3: Workup and Purification

- Quench the reaction by adding H₂O (2 ml).
- Wash the aqueous mixture with EtOAc (3 x 1 ml) to remove organic impurities.
- Acidify the aqueous layer to a pH of 1 using concentrated HCl. This protonates the carboxylate, leading to the formation of a white precipitate.
- Extract the product from the acidified aqueous layer using EtOAc (3 x 1 ml).

- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and remove the solvent in vacuo to yield the title compound.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of **1-methyl-5-nitro-1H-indole-2-carboxylic acid**.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence for the structure. The reported chemical shifts in DMSO-d_6 are as follows:[2]

- δ 4.10 (s, 3H): This singlet corresponds to the three protons of the methyl group attached to the indole nitrogen (N-CH_3). Its integration value of 3H confirms the presence of the methyl group.
- δ 7.52 (s, 1H): This singlet is assigned to the proton at the C3 position of the indole ring.
- δ 7.81 (d, 1H): This doublet corresponds to the proton at the C7 position, adjacent to the N-methylated pyrrole ring.
- δ 8.16-8.20 (m, 1H): This multiplet arises from the proton at the C6 position, which is coupled to both the C7 and C4 protons.
- δ 8.74 (d, 1H): This downfield doublet is assigned to the proton at the C4 position, which is strongly deshielded by the adjacent electron-withdrawing nitro group.

¹³C NMR Spectroscopy

While specific experimental data is not readily available, the expected chemical shifts in the ¹³C NMR spectrum can be predicted based on the functional groups present.

- Carboxyl Carbon (-COOH): Expected to appear in the downfield region, typically around 165-185 δ.[5]
- Aromatic and Heterocyclic Carbons: Carbons of the indole ring would appear between 100-140 δ. The carbon attached to the nitro group (C5) would be significantly shifted.
- Methyl Carbon (N-CH₃): Expected to appear in the upfield region, around 30-35 δ.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule would be characterized by the absorptions of its key functional groups.

- O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5]
- C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. The dimeric form typically absorbs around 1710 cm⁻¹.[5]
- N-O Stretch (Nitro Group): Two strong, characteristic peaks are expected for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
- C-H Aromatic Stretch: Peaks would appear just above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. While one synthetic report noted the absence of the [M+H]⁺ ion under their specific ESI conditions, predicted values provide a useful reference for analysis.[2][4]

Adduct	Predicted m/z
[M+H] ⁺	221.05568
[M+Na] ⁺	243.03762
[M-H] ⁻	219.04112
[M] ⁺	220.04785

Chemical Reactivity and Potential Applications

The reactivity of **1-methyl-5-nitro-1H-indole-2-carboxylic acid** is governed by its three primary functional components: the indole nucleus, the nitro group, and the carboxylic acid.

Influence of Functional Groups

The nitro group at the C5 position is a powerful electron-withdrawing group. This has two major effects:

- Increased Acidity: It increases the acidity of the carboxylic acid proton compared to its non-nitrated analog by stabilizing the resulting carboxylate anion.
- Modified Ring Reactivity: It deactivates the benzene portion of the indole ring towards electrophilic substitution but may render it susceptible to nucleophilic aromatic substitution under certain conditions.

The N-methylation prevents reactions at the indole nitrogen, such as deprotonation or further alkylation.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C2 position is the most versatile functional group for derivatization. It can readily undergo standard transformations, such as:

- Amide Bond Formation: Coupling with various amines using standard peptide coupling reagents (e.g., HATU, HOBr/EDC) to generate a library of indole-2-carboxamides. Such derivatives have been explored for anti-parasitic activities.[\[6\]](#)[\[7\]](#)

- Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to produce corresponding esters.

Relevance in Medicinal Chemistry

The nitroindole scaffold is of significant interest in drug discovery. For instance, derivatives of 5-nitroindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.^[1] The general nitroaromatic motif is present in numerous compounds with antimicrobial and antineoplastic activities.^[1] This makes **1-methyl-5-nitro-1H-indole-2-carboxylic acid** a strategic starting material for generating novel therapeutic candidates.

Molecular Reactivity Sites

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